molecular formula C8H6ClN3 B3167236 2-(4-chlorophenyl)-2H-1,2,3-triazole CAS No. 91842-79-4

2-(4-chlorophenyl)-2H-1,2,3-triazole

Cat. No. B3167236
CAS RN: 91842-79-4
M. Wt: 179.60 g/mol
InChI Key: IVDWKXWSTXLWGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(4-chlorophenyl)-2H-1,2,3-triazole” belongs to a class of compounds known as triazoles, which are heterocyclic compounds containing a five-membered aromatic ring with three nitrogen atoms . Triazoles and their derivatives have been found to exhibit a wide range of biological activities .


Molecular Structure Analysis

Triazoles typically exhibit C–H…N intermolecular interactions and are stabilized by π–π interactions between the triazole and phenyl rings . The structure and properties of these compounds can be explored using techniques like single-crystal X-ray diffraction (SCXRD) and Hirshfeld surface analysis .


Chemical Reactions Analysis

Triazoles may react with strong oxidizing agents . The chemical reactivity properties of these compounds can be understood using Conceptual Density Functional Theory (CDFT), which can predict global reactivity descriptors and local nucleophilic/electrophilic Parr functions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “2-(4-chlorophenyl)-2H-1,2,3-triazole” would depend on its specific structure. For instance, similar compounds like “2-(4-Chlorophenyl)ethylamine” are reported to be hazardous, causing severe skin burns and eye damage, and may cause respiratory irritation .

Safety and Hazards

As mentioned above, compounds like “2-(4-Chlorophenyl)ethylamine” can cause severe skin burns and eye damage, and may cause respiratory irritation . They are considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

Triazoles and their derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They continue to play a very important role in the construction of lead compounds in drug discovery .

properties

IUPAC Name

2-(4-chlorophenyl)triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3/c9-7-1-3-8(4-2-7)12-10-5-6-11-12/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVDWKXWSTXLWGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2N=CC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501288771
Record name 2-(4-Chlorophenyl)-2H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501288771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)-2H-1,2,3-triazole

CAS RN

91842-79-4
Record name 2-(4-Chlorophenyl)-2H-1,2,3-triazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91842-79-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Chlorophenyl)-2H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501288771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-chlorophenyl)-2H-1,2,3-triazole
Reactant of Route 2
Reactant of Route 2
2-(4-chlorophenyl)-2H-1,2,3-triazole
Reactant of Route 3
Reactant of Route 3
2-(4-chlorophenyl)-2H-1,2,3-triazole
Reactant of Route 4
Reactant of Route 4
2-(4-chlorophenyl)-2H-1,2,3-triazole
Reactant of Route 5
Reactant of Route 5
2-(4-chlorophenyl)-2H-1,2,3-triazole
Reactant of Route 6
Reactant of Route 6
2-(4-chlorophenyl)-2H-1,2,3-triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.